molecular formula C17H19NOS B5788979 2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide

2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide

Cat. No.: B5788979
M. Wt: 285.4 g/mol
InChI Key: JJIJAJOTBUUNDK-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide is an organic compound with a complex structure that includes an ethylsulfanyl group, a phenylethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, while the benzamide core can interact with various biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenylethyl)chromone: Shares the phenylethyl group but has a different core structure.

    N-(2-phenylethyl)benzamide: Lacks the ethylsulfanyl group.

    2-(ethylsulfanyl)benzamide: Lacks the phenylethyl group.

Uniqueness

2-(ethylsulfanyl)-N-(2-phenylethyl)benzamide is unique due to the presence of both the ethylsulfanyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-20-16-11-7-6-10-15(16)17(19)18-13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIJAJOTBUUNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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